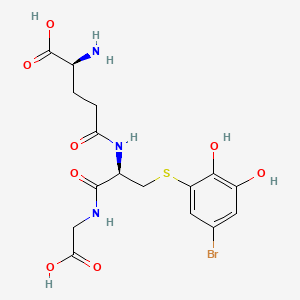

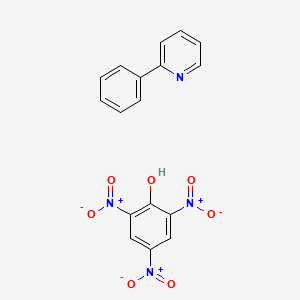

2-Phenylpyridine;2,4,6-trinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenylpyridine: is an organic compound with the formula C₁₁H₉N. It is a colorless viscous liquid that has attracted interest as a precursor to highly fluorescent metal complexes, which are valuable in the development of organic light-emitting diodes (OLEDs) . 2,4,6-Trinitrophenol It is a yellow crystalline solid that has been historically used as an explosive, dye, and antiseptic .

Preparation Methods

2-Phenylpyridine

2-Phenylpyridine can be synthesized by the reaction of phenyl lithium with pyridine:

C6H5Li+C5H5N→C6H5C5H4N+LiH

The reaction involves the use of dry ether and toluene as solvents and requires careful control of moisture .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .

Chemical Reactions Analysis

2-Phenylpyridine

2-Phenylpyridine undergoes various chemical reactions, including:

Cyclometallation: Reacts with iridium trichloride to form chloride-bridged complexes.

Substitution: Can undergo substitution reactions with halogens and other electrophiles.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is known for its explosive properties and undergoes:

Reduction: Can be reduced to form aminophenols.

Substitution: Reacts with bases to form picrate salts.

Scientific Research Applications

2-Phenylpyridine

2-Phenylpyridine and its derivatives are used in:

OLEDs: As precursors to fluorescent metal complexes.

Insecticides: Derivatives have shown high insecticidal activity.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is used in:

Explosives: Historically used in military explosives.

Analytical Chemistry: Used in the electrochemical determination of various substances.

Mechanism of Action

2-Phenylpyridine

The mechanism of action involves the formation of metal complexes that exhibit fluorescence. These complexes are used in OLEDs to emit light when an electric current is applied .

2,4,6-Trinitrophenol

The explosive nature of 2,4,6-trinitrophenol is due to the presence of nitro groups that release a large amount of energy upon decomposition. It acts as an oxidizing agent in explosive reactions .

Comparison with Similar Compounds

2-Phenylpyridine

Similar compounds include:

2-Azabiphenyl: Another name for 2-Phenylpyridine.

2,3-Lutidine: A derivative with similar properties.

2,4,6-Trinitrophenol

2,4-Dinitrophenol: A less nitrated derivative with similar properties.

2-Nitrophenol: A mononitrated derivative.

Properties

CAS No. |

90787-22-7 |

|---|---|

Molecular Formula |

C17H12N4O7 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

2-phenylpyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C11H9N.C6H3N3O7/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |

InChI Key |

SDXRUNSNACNYJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)

![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)

![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)

![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)